Robenacoxib

Catalog No.
S541729
CAS No.
220991-32-2
M.F
C16H13F4NO2
M. Wt
327.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Robenacoxib

CAS Number

220991-32-2

Product Name

Robenacoxib

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

Molecular Formula

C16H13F4NO2

Molecular Weight

327.27 g/mol

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Robenacoxib; Onsior;

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Description

The exact mass of the compound Robenacoxib is 327.0882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of aromatic amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Anti-inflammatory and anti-rheumatic products, non-steroids, Coxibs -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic and Anti-inflammatory Effects

Robenacoxib acts by inhibiting the cyclooxygenase (COX) enzyme, which plays a crucial role in the production of prostaglandins. Prostaglandins are involved in inflammation, pain perception, and fever. By inhibiting COX, Robenacoxib reduces prostaglandin synthesis, thereby alleviating pain and inflammation.

Studies have demonstrated the effectiveness of Robenacoxib in managing pain associated with various conditions in dogs and cats, including:

  • Post-operative pain following orthopedic surgery
  • Osteoarthritis pain

These studies evaluated the safety and efficacy of Robenacoxib through clinical observations, physical examinations, and blood analysis. The findings suggest that Robenacoxib is a well-tolerated and effective pain reliever in dogs and cats.

Safety and Tolerability

Research on Robenacoxib has also focused on its safety profile in animals. Studies have investigated the interchangeable use of different formulations (tablets and injections) and potential side effects.

  • A study published in BMC Veterinary Research assessed the safety of switching between oral tablets and injectable Robenacoxib in dogs. The results showed no significant differences in safety between the two formulations, indicating their interchangeability.
  • Another study investigated the safety of Robenacoxib in cats at various doses. The findings suggested good tolerability, with minimal side effects observed primarily at injection sites.

Robenacoxib is a synthetic derivative of the coxib class of NSAIDs. Unlike traditional NSAIDs, it selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for pain and inflammation pathways, while minimizing effects on COX-1, which plays a protective role in the stomach and kidneys [, ]. This selectivity offers a potential safety advantage compared to broad-spectrum NSAIDs [].


Molecular Structure Analysis

Robenacoxib possesses a complex heterocyclic structure containing a central core of fused rings with various functional groups attached (e.g., carbonyl, sulfonamide) []. Key features include the presence of a 4-substituted pyrazole ring, which is believed to be crucial for COX-2 inhibition. The overall structure contributes to its specific interaction with the COX-2 enzyme's active site [].


Chemical Reactions Analysis

The breakdown of Robenacoxib in the body likely involves metabolic processes like oxidation and conjugation, ultimately leading to the formation of inactive metabolites excreted through urine and feces []. However, detailed metabolic pathways require further investigation.


Physical And Chemical Properties Analysis

  • Melting point: 202-204°C []
  • Boiling point: Not applicable (decomposes before boiling)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and acetonitrile []
  • pKa: 10.5 [] (pKa refers to the acid dissociation constant, indicating its weakly acidic nature)
  • Stability: Relatively stable under normal storage conditions []

Robenacoxib's mechanism of action revolves around its selective inhibition of COX-2. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX-2, Robenacoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation in animals [].

Robenacoxib is generally well-tolerated in dogs and cats at recommended doses []. However, potential side effects like vomiting, diarrhea, and gastrointestinal ulcers can occur, particularly with long-term use. As with any medication, consulting a veterinarian before administering Robenacoxib to pets is crucial.

Robenacoxib's mechanism of action involves the selective inhibition of COX-2, leading to decreased production of prostaglandins that mediate pain and inflammation. In vitro studies show that robenacoxib exhibits approximately 500-fold selectivity for COX-2 over COX-1 in cats and about 140-fold selectivity in dogs . The compound is rapidly metabolized in the liver, with its primary elimination route being biliary excretion .

Robenacoxib demonstrates significant analgesic, anti-inflammatory, and anti-pyretic properties. Its effects are observed within 0.5 hours post-administration, making it suitable for acute pain management. Clinical studies indicate that robenacoxib effectively reduces postoperative pain and inflammation in feline and canine patients . The drug's pharmacokinetics reveal a high degree of plasma protein binding (>99%) and a relatively small volume of distribution, indicating its concentration at sites of inflammation .

The synthesis of robenacoxib involves multi-step organic reactions, starting from simpler aromatic compounds. The precise synthetic pathway is proprietary, but it generally includes the formation of key intermediates through reactions such as amination and acylation. The final product is purified to achieve the desired pharmacological properties .

Robenacoxib is primarily used for:

  • Postoperative pain relief: Effective in managing pain following surgical procedures in cats and dogs.
  • Chronic inflammatory conditions: Utilized for conditions like osteoarthritis where long-term management of pain and inflammation is required .
  • Veterinary formulations: Available in both injectable and oral tablet forms, allowing flexibility in administration based on clinical needs .

Robenacoxib has been studied for potential interactions with other medications. Notable interactions include:

  • Increased risk of bleeding when combined with anticoagulants like abciximab.
  • Altered efficacy when co-administered with antihypertensive drugs such as acebutolol, potentially reducing their effectiveness .
  • Caution is advised when combining robenacoxib with other NSAIDs or corticosteroids due to the risk of gastrointestinal or renal complications .

Robenacoxib shares similarities with other NSAIDs from the coxib class, particularly regarding their selective inhibition of COX-2. Here are some comparable compounds:

Compound NameSelectivity for COX-2Common UsesUnique Features
CelecoxibHighHuman arthritis, pain reliefApproved for human use; widely studied
RofecoxibHighHuman arthritis (withdrawn)Formerly popular but withdrawn due to safety concerns
DeracoxibModerateCanine osteoarthritisApproved specifically for veterinary use
FirocoxibModerateCanine osteoarthritisLong half-life; used in equine medicine

Robenacoxib's uniqueness lies in its rapid onset of action and its specific application in veterinary medicine, distinguishing it from its human counterparts which may have broader applications but also different safety profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

327.08824131 g/mol

Monoisotopic Mass

327.08824131 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z588009C7C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cats (tablets): For the treatmentRelief of pain and inflammation associated with acute andor chronic musculo-skeletal disorders. For the reduction of moderate pain and inflammation associated with orthopaedic surgery. Dogs (tablets): For the Ttreatment of pain and inflammation associated with chronic osteoarthritis . For the treatment of pain and inflammation associated with soft tissue surgery. Cats and dogs (solution for injection): For the Ttreatment of pain and inflammation associated with orthopaedic or soft tissue surgery.

ATC Code

QM01AH91

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

220991-32-2

Wikipedia

Robenacoxib
Sodium_metatungstate

Use Classification

Veterinary drugs -> Anti-inflammatory and anti-rheumatic products, non-steroids, Coxibs -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Speranza C, Schmid V, Giraudel JM, Seewald W, King JN. Robenacoxib versus meloxicam for the control of peri-operative pain and inflammation associated with orthopaedic surgery in cats: a randomised clinical trial. BMC Vet Res. 2015 Mar 26;11:79. doi: 10.1186/s12917-015-0391-z. PubMed PMID: 25880535; PubMed Central PMCID: PMC4379761.
2: Szweda M, Szarek J, Dublan K, Męcik-Kronenberg T, Kiełbowicz Z, Bigoszewski M. Effect of mucoprotective plant-derived therapies on damage to colonic mucosa caused by carprofen and robenacoxib administered to healthy dogs for 21 days. Vet Q. 2014;34(4):185-93. doi: 10.1080/01652176.2014.968939. Epub 2014 Oct 20. PubMed PMID: 25330194.
3: King JN, Hotz R, Reagan EL, Roth DR, Seewald W, Lees P. Safety of oral robenacoxib in the cat. J Vet Pharmacol Ther. 2012 Jun;35(3):290-300. doi: 10.1111/j.1365-2885.2011.01320.x. Epub 2011 Jul 8. PubMed PMID: 21736587.
4: Szweda M, Szarek J, Lew M, Szarek-Bęska A, Gulda D. Can liquorice extract and herbal solution prevent colonic mucosa damage caused by robenacoxib in dogs? Pol J Vet Sci. 2015;18(4):793-8. doi: 10.1515/pjvs-2015-0103. PubMed PMID: 26812822.
5: Pelligand L, King JN, Hormazabal V, Toutain PL, Elliott J, Lees P. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation. J Vet Pharmacol Ther. 2014 Aug;37(4):354-66. doi: 10.1111/jvp.12107. Epub 2014 Mar 15. PubMed PMID: 24628410.
6: Tamura J, Itami T, Ishizuka T, Fukui S, Ooyama N, Miyoshi K, Sano T, Yamashita K. Sparing effect of robenacoxib on the minimum alveolar concentration for blunting adrenergic response (MAC-BAR) of sevoflurane in dogs. J Vet Med Sci. 2014 Jan;76(1):113-7. Epub 2013 Sep 4. PubMed PMID: 24004933; PubMed Central PMCID: PMC3979944.
7: Gruet P, Seewald W, King JN. Robenacoxib versus meloxicam for the management of pain and inflammation associated with soft tissue surgery in dogs: a randomized, non-inferiority clinical trial. BMC Vet Res. 2013 May 2;9:92. doi: 10.1186/1746-6148-9-92. PubMed PMID: 23638669; PubMed Central PMCID: PMC3655053.
8: King JN, Jung M, Maurer MP, Schmid VB, Seewald W, Lees P. Effects of route of administration and feeding schedule on pharmacokinetics of robenacoxib in cats. Am J Vet Res. 2013 Mar;74(3):465-72. doi: 10.2460/ajvr.74.3.465. PubMed PMID: 23438125.
9: King JN, Panteri A, Graille M, Seewald W, Friton G, Desevaux C. Effect of benazepril, robenacoxib and their combination on glomerular filtration rate in cats. BMC Vet Res. 2016 Jun 23;12(1):124. doi: 10.1186/s12917-016-0734-4. PubMed PMID: 27338786; PubMed Central PMCID: PMC4917992.
10: Pelligand L, King JN, Toutain PL, Elliott J, Lees P. Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a feline tissue cage model of inflammation. J Vet Pharmacol Ther. 2012 Feb;35(1):19-32. doi: 10.1111/j.1365-2885.2011.01288.x. Epub 2011 Jul 18. PubMed PMID: 21767277.
11: Reymond N, Speranza C, Gruet P, Seewald W, King JN. Robenacoxib vs. carprofen for the treatment of canine osteoarthritis; a randomized, noninferiority clinical trial. J Vet Pharmacol Ther. 2012 Apr;35(2):175-83. doi: 10.1111/j.1365-2885.2011.01297.x. Epub 2011 Apr 12. PubMed PMID: 21480932.
12: Staffieri F, Centonze P, Gigante G, De Pietro L, Crovace A. Comparison of the analgesic effects of robenacoxib, buprenorphine and their combination in cats after ovariohysterectomy. Vet J. 2013 Aug;197(2):363-7. doi: 10.1016/j.tvjl.2013.01.018. Epub 2013 Feb 21. PubMed PMID: 23434263.
13: Edamura K, King JN, Seewald W, Sakakibara N, Okumura M. Comparison of oral robenacoxib and carprofen for the treatment of osteoarthritis in dogs: a randomized clinical trial. J Vet Med Sci. 2012 Sep;74(9):1121-31. Epub 2012 May 17. PubMed PMID: 22673598.
14: King S, Roberts ES, King JN. Evaluation of injectable robenacoxib for the treatment of post-operative pain in cats: results of a randomized, masked, placebo-controlled clinical trial. BMC Vet Res. 2016 Sep 29;12(1):215. PubMed PMID: 27686251; PubMed Central PMCID: PMC5041542.
15: Kamata M, King JN, Seewald W, Sakakibara N, Yamashita K, Nishimura R. Comparison of injectable robenacoxib versus meloxicam for peri-operative use in cats: results of a randomised clinical trial. Vet J. 2012 Jul;193(1):114-8. doi: 10.1016/j.tvjl.2011.11.026. Epub 2012 Jan 9. PubMed PMID: 22227226.
16: Bennett D, Eckersall PD, Waterston M, Marchetti V, Rota A, McCulloch E, Sbrana S. The effect of robenacoxib on the concentration of C-reactive protein in synovial fluid from dogs with osteoarthritis. BMC Vet Res. 2013 Mar 1;9:42. doi: 10.1186/1746-6148-9-42. PubMed PMID: 23452411; PubMed Central PMCID: PMC3610148.
17: Sano T, King JN, Seewald W, Sakakibara N, Okumura M. Comparison of oral robenacoxib and ketoprofen for the treatment of acute pain and inflammation associated with musculoskeletal disorders in cats: a randomised clinical trial. Vet J. 2012 Aug;193(2):397-403. doi: 10.1016/j.tvjl.2012.02.008. Epub 2012 Mar 18. PubMed PMID: 22430026.
18: Gruet P, Seewald W, King JN. Evaluation of subcutaneous and oral administration of robenacoxib and meloxicam for the treatment of acute pain and inflammation associated with orthopedic surgery in dogs. Am J Vet Res. 2011 Feb;72(2):184-93. doi: 10.2460/ajvr.72.2.184. PubMed PMID: 21281192.
19: Fink M, Letellier I, Peyrou M, Mochel JP, Jung M, King JN, Gruet P, Giraudel JM. Population pharmacokinetic analysis of blood concentrations of robenacoxib in dogs with osteoarthritis. Res Vet Sci. 2013 Oct;95(2):580-7. doi: 10.1016/j.rvsc.2013.04.021. Epub 2013 May 31. PubMed PMID: 23726662.
20: King JN, Arnaud JP, Goldenthal EI, Gruet P, Jung M, Seewald W, Lees P. Robenacoxib in the dog: target species safety in relation to extent and duration of inhibition of COX-1 and COX-2. J Vet Pharmacol Ther. 2011 Jun;34(3):298-311. doi: 10.1111/j.1365-2885.2010.01209.x. PubMed PMID: 21492194.

Explore Compound Types